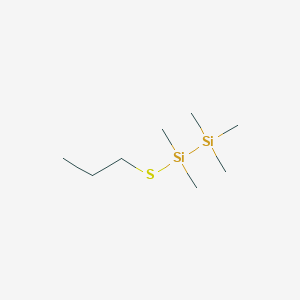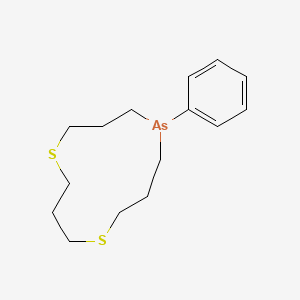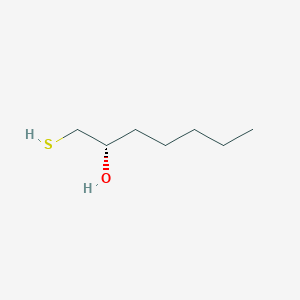![molecular formula C20H34OSn B14430374 Ethanone, 1-[4-(tributylstannyl)phenyl]- CAS No. 79048-33-2](/img/structure/B14430374.png)
Ethanone, 1-[4-(tributylstannyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(tributylstannyl)phenyl]- is an organotin compound characterized by the presence of a tributylstannyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(tributylstannyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[4-(tributylstannyl)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(tributylstannyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form different oxidation products.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the tributylstannyl group.
Oxidation: Oxidized products of the phenyl ring, such as phenols or quinones.
Reduction: The corresponding alcohol of the ethanone moiety.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(tributylstannyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotin compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(tributylstannyl)phenyl]- involves its interaction with molecular targets through its organotin moiety. The tributylstannyl group can form bonds with various substrates, facilitating reactions such as nucleophilic substitution. The phenyl ring and ethanone moiety contribute to the compound’s reactivity and stability, allowing it to participate in diverse chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but with a tert-butyl group instead of a tributylstannyl group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group on the phenyl ring.
Ethanone, 1-[4-(phenylthio)phenyl]-: Features a phenylthio group attached to the phenyl ring.
Uniqueness
Ethanone, 1-[4-(tributylstannyl)phenyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research areas where organotin compounds are required.
Propiedades
Número CAS |
79048-33-2 |
|---|---|
Fórmula molecular |
C20H34OSn |
Peso molecular |
409.2 g/mol |
Nombre IUPAC |
1-(4-tributylstannylphenyl)ethanone |
InChI |
InChI=1S/C8H7O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; |
Clave InChI |
QEUUDQADVJDOIY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


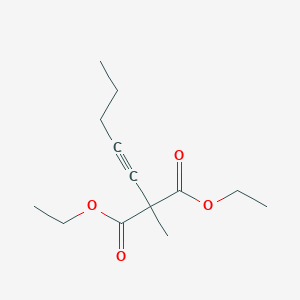
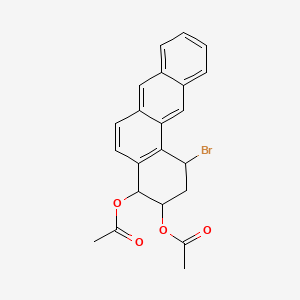
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)

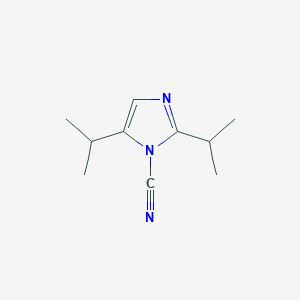
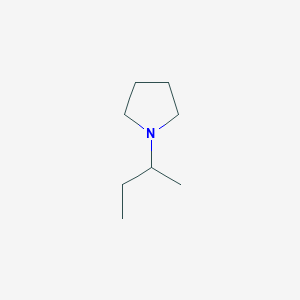
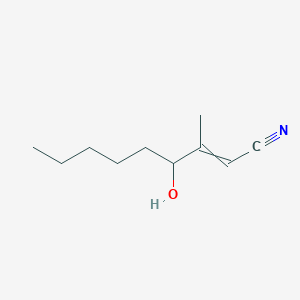
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
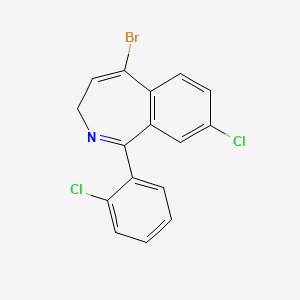
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
